

ZK112993: A Technical Guide to Synthesis, Purification, and Mechanism of Action

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Compound of Interest

Compound Name: ZK112993

Cat. No.: B1684393

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, purification, and mechanism of action of **ZK112993**, a potent progesterone receptor antagonist. The information is compiled from available scientific literature and patents, offering a valuable resource for researchers in the field of steroid chemistry and pharmacology.

Chemical Profile of ZK112993

ZK112993, with the systematic name 11 β -(4-acetylphenyl)-17 β -hydroxy-17 α -(1-propynyl)-4,9-estradien-3-one, is a synthetic steroid that acts as a competitive antagonist of the progesterone receptor. Its chemical structure and key properties are summarized below.

Property	Value
Systematic Name	11 β -(4-acetylphenyl)-17 β -hydroxy-17 α -(1-propynyl)-4,9-estradien-3-one
Molecular Formula	C ₂₉ H ₃₀ O ₃
Molecular Weight	426.55 g/mol
Class	Progesterone Receptor Antagonist

Synthesis of ZK112993 Analogs

While a specific, detailed synthesis protocol for **ZK112993** is not readily available in the public domain, the synthesis of a closely related analog, 11 β -(4-acetophenyl)-17 β -hydroxy-17 α -(3-methyl-1-butynyl)-4,9-estradien-3-one, has been described and provides a likely blueprint for the synthesis of **ZK112993**. This multi-step synthesis starts from (+)-estrone. The key steps are outlined below.

Experimental Protocol: Synthesis of a **ZK112993** Analog

The synthesis of the analog of **ZK112993** involves a sequence of reactions starting from (+)-estrone. A crucial step is the introduction of the 11 β -aryl group via a Grignard reaction on a 5 α ,10 α -epoxide intermediate. The final steps involve the formation of the dienone system.

DOT Script for Synthesis Workflow



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Caption: A representative synthetic workflow for a **ZK112993** analog.

Purification Methods

The purification of **ZK112993** and related steroidal compounds typically relies on standard chromatographic and crystallization techniques to achieve high purity.

Chromatographic Purification

High-performance liquid chromatography (HPLC) is a powerful tool for the purification of progesterone antagonists. Reversed-phase columns (e.g., C18) are commonly employed with a mobile phase consisting of a mixture of organic solvents (e.g., acetonitrile, methanol) and water.

Table 1: Representative HPLC Purification Parameters for Steroidal Compounds

Parameter	Condition
Column	Reversed-Phase C18
Mobile Phase	Acetonitrile/Water or Methanol/Water gradient
Detection	UV at a wavelength appropriate for the chromophore (e.g., ~240 nm)
Flow Rate	Dependent on column dimensions

Crystallization

Crystallization is a crucial final step to obtain highly pure **ZK112993**. The choice of solvent is critical and is determined empirically. Common solvents for the crystallization of steroidal compounds include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof. The process typically involves dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly to form crystals.

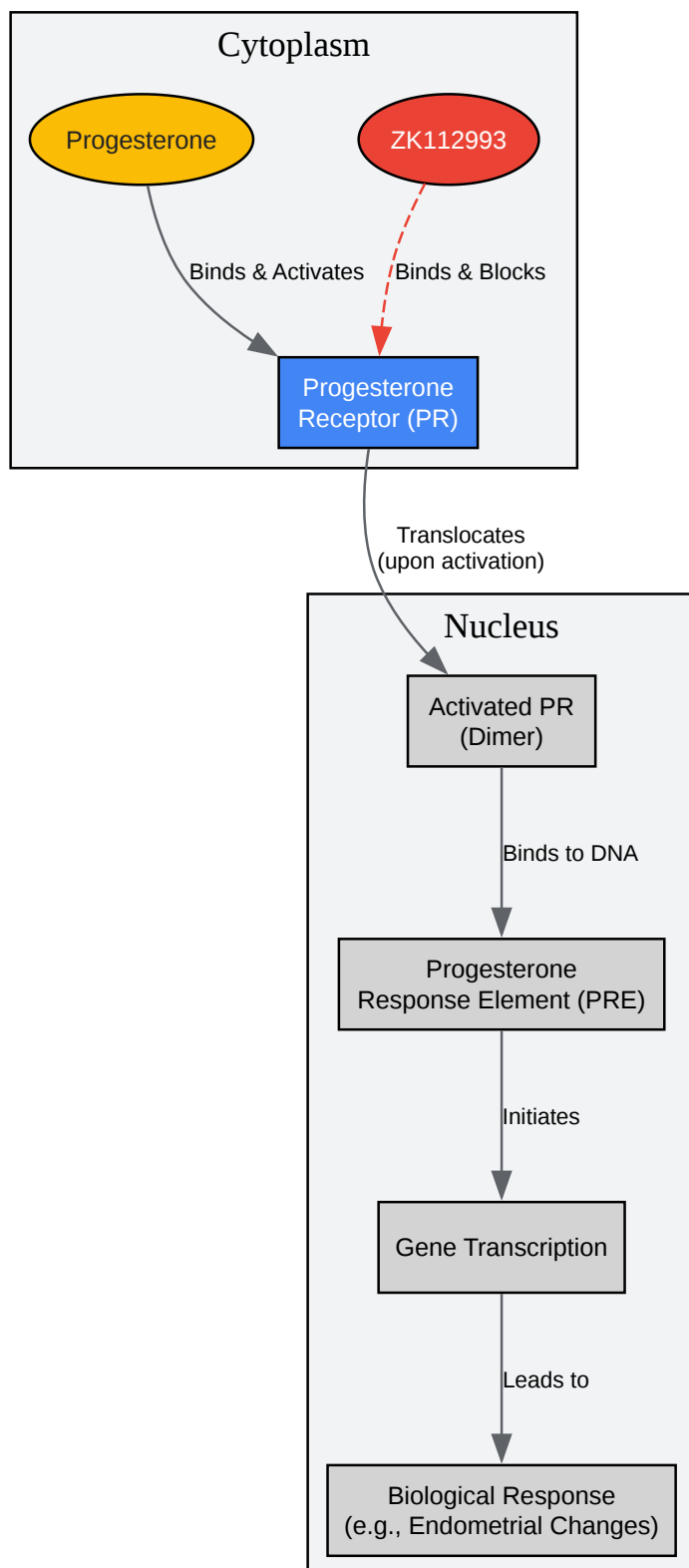
Mechanism of Action: Progesterone Receptor Antagonism

ZK112993 exerts its biological effects by acting as a competitive antagonist at the progesterone receptor (PR). Progesterone, the natural ligand for PR, plays a critical role in the regulation of the female reproductive cycle and pregnancy.

Under normal physiological conditions, the binding of progesterone to its intracellular receptor induces a conformational change in the receptor. This activated receptor-ligand complex then translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in processes such as endometrial receptivity and maintenance of pregnancy.

ZK112993, as an antagonist, binds to the progesterone receptor but fails to induce the conformational changes necessary for receptor activation. This binding of **ZK112993** to the PR prevents the binding of progesterone and blocks the downstream signaling cascade. Consequently, the expression of progesterone-responsive genes is inhibited.

DOT Script for Progesterone Receptor Signaling Pathway

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Caption: Progesterone receptor signaling and its antagonism by **ZK112993**.

Conclusion

This technical guide provides a comprehensive overview of the synthesis, purification, and mechanism of action of **ZK112993**. While a specific, publicly available synthesis protocol remains elusive, the provided information on an analogous compound offers valuable insights for synthetic chemists. The purification of **ZK112993** can be achieved through standard chromatographic and crystallization techniques. Understanding its mechanism as a progesterone receptor antagonist is key to its application in research and drug development. This guide serves as a foundational resource for professionals working with this and similar steroidal compounds.

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